molecular formula C17H16N4OS B12245771 6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B12245771
M. Wt: 324.4 g/mol
InChI Key: SBYCYBYPYMQKAP-UHFFFAOYSA-N
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Description

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a carboxamide group, as well as a phenyl ring substituted with a thiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the formation of the pyrimidine ring, and finally the coupling of these two moieties.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Pyrimidine Ring Formation: The pyrimidine ring can be synthesized via the Biginelli reaction, which involves the condensation of β-ketoesters, aldehydes, and urea under acidic conditions.

    Coupling Reaction: The final step involves the coupling of the thiazole and pyrimidine rings through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid, halogens with Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the presence of the thiazole ring.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: It may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase, or interfere with DNA replication in cancer cells, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide is unique due to its combination of a thiazole ring with a pyrimidine ring, which imparts distinct biological activities and chemical properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

6-ethyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16N4OS/c1-3-13-8-15(19-10-18-13)17(22)21-14-6-4-5-12(7-14)16-9-23-11(2)20-16/h4-10H,3H2,1-2H3,(H,21,22)

InChI Key

SBYCYBYPYMQKAP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C

Origin of Product

United States

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